Method Validation: Precision and Accuracy
In a fully validated LC-MS/MS method employing SPMA-d5 as the internal standard for urinary SPMA quantitation, intra- and inter-assay precision (expressed as relative standard deviation, RSD) was <6.5%, and accuracy (relative error, RE) was <7.5% across quality control samples [1]. These validation parameters were achieved using automated 96-well solid-phase extraction (SPE) on Oasis MAX mixed-mode anion exchange plates, with a linear calibration range of 0.400–200 ng/mL and a chromatographic run time of 3 minutes [1]. The method was applied to differentiate SPMA levels between smokers (n=12) and non-smokers (n=12), confirming its suitability for distinguishing low-level benzene exposure from environmental background [1].
| Evidence Dimension | Method Precision (RSD) and Accuracy (RE) with Deuterated Internal Standard |
|---|---|
| Target Compound Data | RSD <6.5%; RE <7.5% |
| Comparator Or Baseline | Unlabeled SPMA (cannot serve as IS); non-isotopic analogs (variable matrix correction) |
| Quantified Difference | Not applicable (qualitative comparison: deuterated IS enables validated precision/accuracy; unlabeled analyte cannot function as IS) |
| Conditions | Human urine; automated 96-well SPE; Genesis C18 column; negative ESI-MRM (m/z 238→109 for SPMA, m/z 243→114 for SPMA-d5); calibration range 0.400–200 ng/mL |
Why This Matters
This level of precision and accuracy meets FDA bioanalytical method validation guidelines and is essential for generating defensible quantitative data in occupational health surveillance and regulatory exposure assessments.
- [1] Li Y, Li AC, Shi H, Junga H, Jiang X, Naidong W, Lauterbach JH. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method. Biomed Chromatogr. 2006 Jun-Jul;20(6-7):597-604. doi:10.1002/bmc.653. PMID: 16779771. View Source
